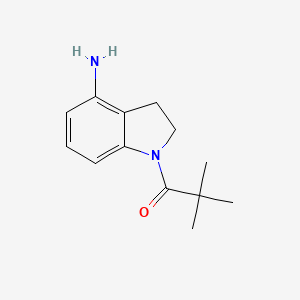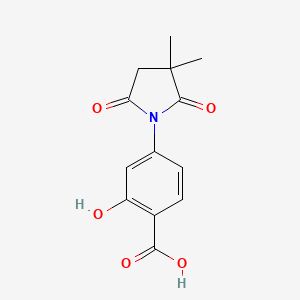
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is a chemical compound with a complex structure that includes a pyrrolidinyl ring and a hydroxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid typically involves the reaction of succinic acid derivatives with 2-aminoacetic acid. The reaction is carried out in water at elevated temperatures, around 180°C, with the gradual addition of 2-aminoacetic acid. The mixture is heated in a sand bath, and water is distilled off. After complete removal of water, the temperature is maintained for an additional hour. The crude products are then recrystallized from anhydrous ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl ring and hydroxybenzoic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
- 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl derivatives
Uniqueness
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is unique due to the presence of both the pyrrolidinyl ring and the hydroxybenzoic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H13NO5/c1-13(2)6-10(16)14(12(13)19)7-3-4-8(11(17)18)9(15)5-7/h3-5,15H,6H2,1-2H3,(H,17,18) |
Clave InChI |
ZFCVZSIDDXXOJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



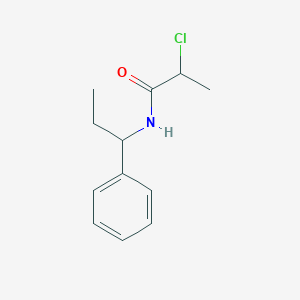

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)

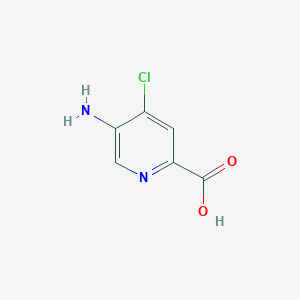
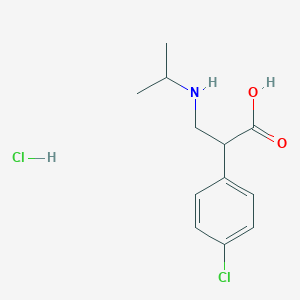

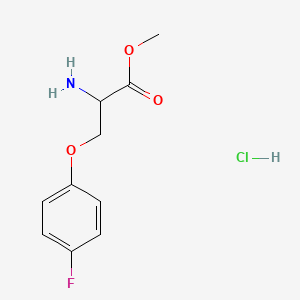
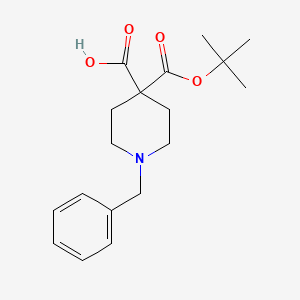
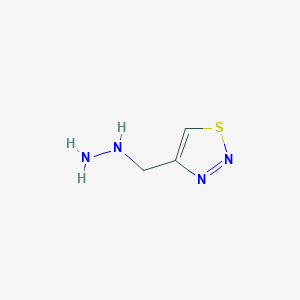

amine](/img/structure/B13644929.png)
